N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound featuring a furan ring, a tetraazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the furan and tetraazole intermediates with the cyclohexyl group under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The tetraazole ring can be reduced to form amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced tetraazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study the interactions of furan and tetraazole rings with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetraazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclopentyl]acetamide
- N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cycloheptyl]acetamide
Uniqueness
Compared to similar compounds, N-[2-(2-furyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23N5O2 |
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Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H23N5O2/c22-15(17-9-6-14-5-4-10-23-14)11-16(7-2-1-3-8-16)12-21-13-18-19-20-21/h4-5,10,13H,1-3,6-9,11-12H2,(H,17,22) |
InChI Key |
KHDIPGQOPMISPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=CC=CO2)CN3C=NN=N3 |
Origin of Product |
United States |
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